9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
Description
The compound 9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one belongs to the cyclopenta-fused chromenone family, characterized by a bicyclic framework integrating furan and chromenone moieties. The 4-bromophenyl substituent at the C9 position distinguishes it from other analogs.
Properties
IUPAC Name |
14-(4-bromophenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO3/c21-12-6-4-11(5-7-12)17-10-23-18-9-19-15(8-16(17)18)13-2-1-3-14(13)20(22)24-19/h4-10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNAISXUYUVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with its structural analogs:
*Estimated based on structural similarity to and .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for synthesizing 9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, and how can purity be optimized? A: The compound is typically synthesized via multicomponent condensation reactions. A common method involves reacting a bromophenyl-substituted aldehyde with a coumarin derivative under acidic conditions (e.g., H₂SO₄ or PTSA) to form the fused chromenone core . Purification is achieved using column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient), with yields ranging from 50–75%. For higher purity (>95%), recrystallization from ethanol or acetonitrile is recommended. Analytical validation via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) ensures structural fidelity .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve the yield of the cyclopenta[c]furochromenone scaffold? A: Key parameters include:
- Catalyst selection: Lewis acids (e.g., FeCl₃ or CuBr₂) enhance cyclization efficiency by stabilizing intermediates .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic precursors, while toluene minimizes side reactions in Friedel-Crafts steps .
- Temperature control: Stepwise heating (80–120°C) avoids decomposition of thermally sensitive intermediates.
Statistical optimization tools (e.g., Design of Experiments) can model interactions between variables, achieving yields >80% .
Basic Biological Screening
Q: What preliminary assays are suitable for evaluating the biological activity of this compound? A: Initial screens should focus on:
- Enzyme inhibition: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
- Antiproliferative activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. normal cells like HEK293) provide preliminary SAR insights .
Advanced Mechanistic Studies
Q: How can researchers investigate the compound’s mechanism of action when contradictory data arise from biological assays? A: Resolve contradictions via:
- Target deconvolution: Use CRISPR-Cas9 knockout libraries to identify essential genes modulating activity .
- Proteomics: SILAC-based quantification to track protein expression changes post-treatment .
- Molecular docking: Simulate binding to predicted targets (e.g., kinases, DNA topoisomerases) using AutoDock Vina with AMBER force fields .
Validate hypotheses with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Structural and Functional Analog Comparison
Q: How does the 4-bromophenyl substituent influence activity compared to analogs with methoxy or chloro groups? A: The bromine atom’s electronegativity and steric bulk alter pharmacodynamics:
| Substituent | LogP | Enzyme Inhibition (CYP3A4 IC₅₀) | Anticancer Activity (MCF-7 IC₅₀) |
|---|---|---|---|
| 4-Bromophenyl | 3.2 | 2.8 µM | 12.5 µM |
| 4-Methoxyphenyl | 2.5 | 15.4 µM | 45.3 µM |
| 4-Chlorophenyl | 3.0 | 4.1 µM | 18.9 µM |
The bromine enhances lipophilicity and target affinity, likely due to halogen bonding with catalytic residues .
Data Contradiction Analysis
Q: How should researchers address discrepancies between in vitro and in vivo efficacy data? A: Potential factors include:
- Metabolic stability: Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) .
- Plasma protein binding: Use equilibrium dialysis to measure free fraction .
- Bioavailability: Perform PK studies (Cmax, AUC) in rodent models .
Revise dosing regimens or formulate with bioavailability enhancers (e.g., nanocarriers) if poor absorption is observed .
Advanced Spectroscopic Characterization
Q: What advanced techniques resolve ambiguities in NMR assignments for complex fused-ring systems? A: Use:
- 2D NMR: HSQC and HMBC to correlate ¹H-¹³C couplings, confirming substituent positions .
- NOESY: Identify spatial proximity between bromophenyl protons and the cyclopentane ring .
- DFT calculations: Simulate NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) to validate assignments .
Stability and Degradation Profiling
Q: How can the compound’s stability under physiological conditions be quantified? A: Conduct:
- Forced degradation studies: Expose to pH 1–13 buffers, H₂O₂, and UV light (ICH guidelines) .
- LC-MS/MS analysis: Identify degradation products (e.g., debromination or lactone hydrolysis) .
- Arrhenius modeling: Predict shelf-life at 25°C using accelerated stability data (40–60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
